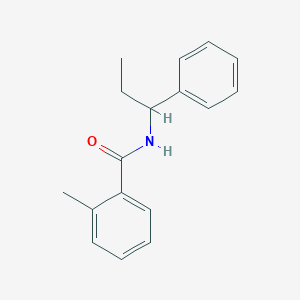
2-methyl-N-(1-phenylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(1-phenylpropyl)benzamide, also known as Flmodafinil, is a novel psychostimulant drug that has gained significant attention in the scientific community due to its potential therapeutic applications. Flmodafinil is a derivative of Modafinil, a well-known wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy and sleep apnea. Flmodafinil has been shown to be more potent and longer-lasting than Modafinil, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-N-(1-phenylpropyl)benzamide is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. This results in increased wakefulness and alertness, as well as improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased heart rate and blood pressure, as well as changes in brain activity. It has also been shown to increase the levels of certain hormones, including cortisol and prolactin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-(1-phenylpropyl)benzamide in laboratory experiments is its potency and long-lasting effects, which allow for more precise and controlled studies. However, one limitation is the potential for side effects, including cardiovascular effects and changes in hormone levels, which may complicate the interpretation of results.
Direcciones Futuras
There are a number of potential future directions for research on 2-methyl-N-(1-phenylpropyl)benzamide, including further investigation into its cognitive enhancing effects, as well as its potential as a treatment for psychiatric disorders. Other areas of interest include its potential as a treatment for neurological disorders such as Parkinson's disease, as well as its potential as a performance-enhancing drug for athletes. Further research is needed to fully understand the potential applications of this compound and to determine its safety and efficacy in different populations.
Métodos De Síntesis
The synthesis of 2-methyl-N-(1-phenylpropyl)benzamide involves the reaction of Modafinil with propylamine and formaldehyde to produce the intermediate N-(1-phenylpropyl) Modafinil. This intermediate is then reacted with methyl iodide to yield this compound. The synthesis method is relatively straightforward and can be performed in a laboratory setting with standard equipment and reagents.
Aplicaciones Científicas De Investigación
2-methyl-N-(1-phenylpropyl)benzamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in various fields. One area of interest is its use as a cognitive enhancer, with studies showing that this compound can improve memory, attention, and executive function in healthy individuals. Another area of research is its potential as a treatment for psychiatric disorders such as depression and ADHD, with studies showing promising results in animal models.
Propiedades
IUPAC Name |
2-methyl-N-(1-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-16(14-10-5-4-6-11-14)18-17(19)15-12-8-7-9-13(15)2/h4-12,16H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPOIQDJNICOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5414296.png)
![N-benzyl-2-(4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5414300.png)
![1-benzyl-4-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-2-piperazinone dihydrochloride](/img/structure/B5414314.png)
![7-methyl-2-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5414325.png)
![3-phenyl-1-[4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B5414326.png)
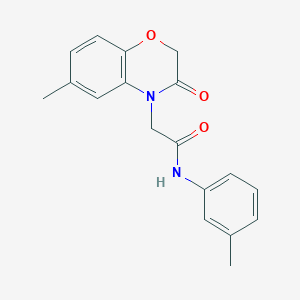
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5414356.png)
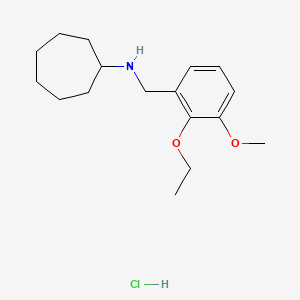
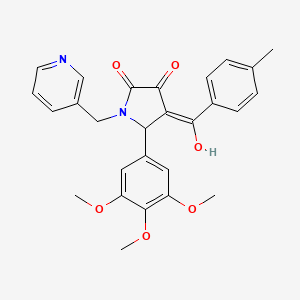
![1-(3-methoxyphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5414372.png)
![N-cyclopropyl-4-[2-(1-pyrrolidinylmethyl)-1,4-oxazepan-4-yl]-2-pyridinecarboxamide](/img/structure/B5414378.png)

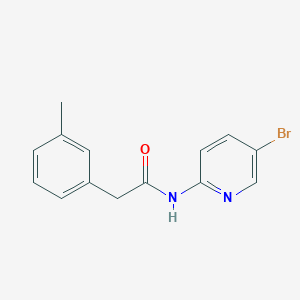
![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5414393.png)